![molecular formula C9H7ClN2 B1292782 2-Chloro-5-phenyl-1H-imidazole CAS No. 227313-39-5](/img/structure/B1292782.png)
2-Chloro-5-phenyl-1H-imidazole
Overview
Description
2-Chloro-5-phenyl-1H-imidazole is a heterocyclic organic compound that features a five-membered imidazole ring substituted with a chlorine atom at the second position and a phenyl group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
For instance, some imidazoles inhibit the enzyme cytochrome P450 14α-demethylase, which plays a crucial role in the biosynthesis of sterols in fungi .
Mode of Action
Imidazoles typically work by inhibiting the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome p450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Pathways
The inhibition of cytochrome p450 14α-demethylase by imidazoles impacts the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of fungal cell membranes .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The inhibition of cytochrome p450 14α-demethylase by imidazoles leads to a change in fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-phenyl-1H-imidazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body. The interaction between this compound and cytochrome P450 involves the binding of the imidazole nitrogen to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can influence gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, this compound can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to alter gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes . In terms of cellular metabolism, this compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the imidazole nitrogen to the heme iron of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This interaction prevents the metabolism of various substrates, leading to altered metabolic pathways. Additionally, this compound can act as an inhibitor or activator of other enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to DNA and affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products . Long-term studies have shown that continuous exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to the inhibition of cytochrome P450 enzymes and subsequent accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the metabolism of various substrates, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can be metabolized by other enzymes, such as flavin-containing monooxygenases, resulting in the formation of hydroxylated and dechlorinated metabolites . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its distribution and localization . The accumulation of this compound in specific tissues, such as the liver and kidneys, is determined by the expression levels of these transporters and binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-amino-5-phenyl-1H-imidazole or 2-thio-5-phenyl-1H-imidazole.
Oxidation Products: Can include imidazole N-oxides.
Reduction Products: May result in partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Chloro-5-phenyl-1H-imidazole has a molecular formula of C_10H_8ClN_3 and a molecular weight of approximately 178.62 g/mol. The compound features a five-membered aromatic imidazole ring with two nitrogen atoms, contributing to its diverse chemical reactivity and biological activity. The presence of a chlorine atom and a phenyl group enhances its pharmacological properties, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Salmonella typhi, and Pseudomonas aeruginosa . The compound's ability to interact with biological targets enhances its potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, researchers have synthesized related compounds that demonstrate antitumor activity against cancer cell lines such as HeLa . The mechanism of action often involves the inhibition of specific pathways critical for cancer cell proliferation.
Neurodegenerative Disease Research
Recent studies have highlighted the potential of imidazole derivatives in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have been identified as multitargeted agents that can stabilize microtubules and inhibit inflammatory pathways associated with neurodegeneration . This positions them as promising candidates for further research in neuropharmacology.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, which typically involve the reaction of appropriate precursors under controlled conditions. One common approach is the cyclization of substituted phenyl derivatives with chloroacetaldehyde in the presence of a base . This method allows for the introduction of various functional groups, tailoring the compound for specific applications.
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Roopashree et al., derivatives of imidazole were synthesized and evaluated for their antitumor activity against HeLa cells using MTT assays. The results demonstrated that certain substitutions on the imidazole ring significantly enhanced cytotoxicity, indicating the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Neuroprotective Effects
A study investigating multitargeted imidazoles revealed that compounds with structural similarities to this compound could inhibit both cyclooxygenase and lipoxygenase pathways, which are implicated in neuroinflammation associated with Alzheimer's disease. This highlights the compound's potential role in developing therapies aimed at multiple targets within neurodegenerative pathways .
Comparison with Similar Compounds
2-Chloro-1H-imidazole: Lacks the phenyl group, which can significantly alter its chemical properties and applications.
5-Phenyl-1H-imidazole:
2-Phenyl-1H-imidazole: Substituted at a different position, leading to different chemical behavior and applications.
Uniqueness: 2-Chloro-5-phenyl-1H-imidazole is unique due to the presence of both chlorine and phenyl substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Chloro-5-phenyl-1H-imidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.62 g/mol. The compound features a chlorine atom at the 2-position and a phenyl group at the 5-position of the imidazole ring, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been observed to form stacking π–π interactions with specific amino acid residues in proteins, enhancing its binding affinity. This interaction is crucial for its potential as an enzyme inhibitor and in modulating cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
- Anti-inflammatory Effects : It has been evaluated for its inhibitory effects on prostaglandin E2 (PGE2) production in RAW 264.7 cells, indicating potential anti-inflammatory properties .
- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, particularly in certain cancer cell lines.
Inhibitory Effects on PGE2 Production
A study synthesized a series of halogenated 1,5-diarylimidazoles, including derivatives of this compound, to evaluate their inhibitory effects on LPS-induced PGE2 production. The results indicated that halogenated analogs exhibited strong inhibitory activities, with IC50 values ranging from 3.3 nM to 5.3 nM for specific compounds .
Cytotoxicity Assessment
Cell viability assays (MTT assay) demonstrated that most tested compounds, including this compound derivatives, did not significantly reduce cell viability at effective concentrations, suggesting low cytotoxicity .
Comparative Analysis
The following table summarizes the biological activities and characteristics of related imidazole compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine at position 2 and phenyl at position 5 | Antimicrobial, anti-inflammatory |
5-Phenyl-1H-imidazole | Lacks chlorine substitution | More basic properties; less potent |
2-Bromo-5-phenylimidazole | Bromine substitution instead of chlorine | Potentially different biological activities |
4-Chloro-5-(4-methylsulfonylphenyl)-1H-imidazole | Halogenated derivative | Strong COX-2 inhibition |
Case Studies
In a notable case study, researchers investigated the structural optimization of imidazole derivatives for enhanced α-glucosidase inhibition. Compounds derived from the imidazole structure showed promising results with IC50 values indicating significant enzyme inhibition, which is critical for managing diabetes .
Properties
IUPAC Name |
2-chloro-5-phenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAGVOYWABQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648051 | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227313-39-5 | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.